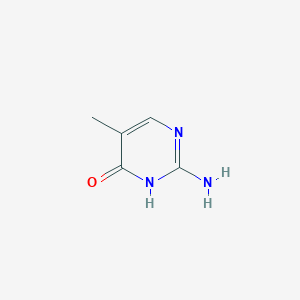

5-Methylisocytosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUFMYSNUQLIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166732 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15981-91-6 | |

| Record name | 2-Amino-5-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15981-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015981916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylisocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OC5QA5FKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unveiling of a Minor Base: A Technical History of 5-Methylisocytosine's Discovery

For decades, the story of DNA was written with four letters. Yet, lurking in the shadows of the canonical bases, a fascinating chapter on modified nucleobases was waiting to be told. This technical guide delves into the history of the discovery of 5-methylisocytosine, a lesser-known isomer of 5-methylcytosine, tracing its journey from initial chemical synthesis to its eventual identification in the intricate machinery of life.

This document provides a detailed account for researchers, scientists, and drug development professionals, summarizing key experimental methodologies, presenting quantitative data in a structured format, and illustrating the logical progression of its discovery.

The Dawn of Synthetic Pyrimidines: The First Synthesis of this compound

The story of this compound begins not in a biological context, but in the realm of synthetic organic chemistry. In the early 20th century, the laboratory of Treat B. Johnson at Yale University was a hub of pioneering research into the chemistry of pyrimidines. While a specific paper detailing the very first synthesis of this compound by Wheeler and Merriam in 1903 has proven difficult to pinpoint through modern search methods, the work of Johnson and his collaborators of that era laid the foundational groundwork for synthesizing a wide array of pyrimidine derivatives.

A biographical account of Treat B. Johnson highlights a significant 1903 publication by Wheeler and Merriam in the American Chemical Journal describing a novel and "far more elegant" synthesis of uracil and thymine.[1] This method, which utilized the condensation of thiourea with β-dicarbonyl compounds, was a significant advancement in pyrimidine chemistry. It is highly probable that the synthesis of this compound was achieved through a similar pathway, a testament to the systematic exploration of pyrimidine chemistry by Johnson's group.

Experimental Protocol: A Probable Early Synthesis of this compound

Based on the established methods of the Johnson laboratory in the early 1900s, a likely protocol for the first synthesis of this compound would have involved the following steps:

-

Formation of the Thiourea Derivative: The synthesis would have likely started with the reaction of a suitable precursor, such as ethyl cyanoacetate, with a methylating agent to introduce the methyl group at the 5-position.

-

Condensation Reaction: The resulting methylated intermediate would then be condensed with thiourea in the presence of a base, such as sodium ethoxide in ethanol. This reaction would form the pyrimidine ring, yielding 2-thio-5-methylisocytosine.

-

Desulfurization: The final step would involve the removal of the sulfur atom from the 2-position. This was typically achieved by treatment with an oxidizing agent, such as hydrogen peroxide or chloroacetic acid, followed by hydrolysis to yield this compound.

The following diagram illustrates the likely synthetic pathway based on the known pyrimidine synthesis methods of the era.

Caption: A plausible reaction scheme for the early 20th-century synthesis of this compound.

From the Bench to Biology: The Elusive Discovery in Nature

While the chemical synthesis of this compound was likely achieved in the early 1900s, its identification in biological systems is a more recent and less clearly documented story. The discovery of modified bases in nucleic acids began in earnest in the mid-20th century. In 1948, Rollin Hotchkiss reported the presence of a modified cytosine, which he termed "epicytosine," in calf thymus DNA.[2] This was followed by the work of Gerard Wyatt in 1950, who definitively identified 5-methylcytosine in the DNA of various species using paper chromatography.[2]

The discovery of this compound in a biological context, however, is not as prominently recorded. It is important to distinguish it from its well-studied isomer, 5-methylcytosine. The initial analytical techniques for base composition analysis, such as paper chromatography and UV spectroscopy, may not have had the resolution to readily distinguish between these two isomers, especially given the low abundance of modified bases.

More advanced analytical techniques developed later, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), would have been necessary for the definitive identification of this compound in nucleic acid hydrolysates. The timeline for its first biological identification remains an area for further historical scientific investigation.

Experimental Protocols for the Detection of Modified Nucleobases

The eventual identification of this compound in biological samples would have relied on the evolution of analytical techniques for nucleic acid analysis.

1. Acid Hydrolysis of DNA: The first step in analyzing the base composition of DNA is to break it down into its constituent bases. This was, and still is, typically achieved by strong acid hydrolysis.

-

Protocol: A purified DNA sample is heated in a sealed tube with a strong acid, such as 72% perchloric acid or 88% formic acid, at a high temperature (e.g., 100-175°C) for a specific duration (typically 1-2 hours). This process cleaves the glycosidic bonds between the bases and the deoxyribose sugar, as well as the phosphodiester backbone, releasing the free nucleobases.

2. Chromatographic Separation: Once the DNA is hydrolyzed, the mixture of bases needs to be separated for identification and quantification.

-

Early Method - Paper Chromatography: This technique, used by Wyatt in the discovery of 5-methylcytosine, involves spotting the hydrolysate onto a filter paper and allowing a solvent to move up the paper by capillary action. Different bases travel at different rates, leading to their separation. The spots can then be visualized under UV light and excised for further analysis.

-

Modern Method - High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and sensitivity. The hydrolysate is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. The bases separate based on their differential interactions with the stationary and mobile phases. UV detectors are typically used to identify and quantify the eluted bases.

3. Spectroscopic Identification: After separation, the identity of the isolated base is confirmed using spectroscopic methods.

-

Ultraviolet (UV) Spectroscopy: Each nucleobase has a characteristic UV absorption spectrum. By measuring the absorbance of the isolated fraction at different wavelengths, its identity can be confirmed by comparing the spectrum to that of a known standard.

-

Mass Spectrometry (MS): Mass spectrometry provides a highly specific method for identification by measuring the mass-to-charge ratio of the ionized base. This technique is crucial for distinguishing between isomers like 5-methylcytosine and this compound, as they have the same mass but can produce different fragmentation patterns.

The workflow for identifying a modified base like this compound in a DNA sample is depicted in the following diagram.

Caption: A generalized workflow for the identification of this compound from a biological DNA sample.

Quantitative Data Summary

| Parameter | Hypothetical Value | Method of Determination |

| Synthesis | ||

| Molar Yield of this compound | 30-40% | Gravimetric analysis after purification |

| Melting Point | >300 °C (decomposes) | Capillary melting point apparatus |

| Biological Identification | ||

| Rf Value (Paper Chromatography) | 0.XX (solvent system dependent) | Measurement of spot migration distance |

| UV Absorption Maximum (in 0.1 N HCl) | ~278 nm | UV-Vis Spectrophotometry |

| Molecular Ion (m/z) | 125.06 | Mass Spectrometry |

Conclusion

The history of this compound's discovery is a tale of two distinct scientific eras. Its likely synthesis in the early 20th century was a product of the systematic and foundational work in synthetic pyrimidine chemistry, driven by the desire to understand the building blocks of life from a chemical perspective. Its subsequent, and less clearly documented, discovery in biological systems awaited the development of more sophisticated analytical techniques capable of discerning the subtle chemical modifications within the vast and complex landscape of the genome. While the initial discovery of this compound may not have garnered the same immediate attention as its canonical counterparts, its existence underscores the chemical diversity inherent in nucleic acids and continues to be a subject of interest in the fields of epigenetics and the development of synthetic genetic systems.

References

An In-depth Technical Guide to 5-Methylisocytosine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisocytosine, a methylated analog of the nucleobase cytosine, is a molecule of significant interest in the fields of chemical biology and drug development. Though less ubiquitous than its well-studied isomer, 5-methylcytosine (5mC), an epigenetic marker, this compound's unique structural and chemical properties make it a valuable tool in the design of novel therapeutic agents and as a probe for studying biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of this compound.

Chemical Structure and Identification

This compound is a pyrimidine derivative. Its core structure is a pyrimidine ring with an amino group at position 2, a carbonyl group at position 4, and a methyl group at position 5.

Systematic IUPAC Name: 2-amino-5-methylpyrimidin-4(1H)-one[1]

Tautomerism: Like other pyrimidine bases, this compound can exist in different tautomeric forms, primarily the amino-oxo and the imino-enol forms. The amino-oxo form is generally considered to be the most stable tautomer in aqueous solutions.

Figure 1. Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-amino-5-methylpyrimidin-4(1H)-one | [1] |

| Chemical Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| CAS Number | 15981-91-6 | [1] |

| PubChem CID | 85221 | [1] |

| InChI | InChI=1S/C5H7N3O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9) | [1] |

| InChIKey | YKUFMYSNUQLIQS-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CNC(=O)N=C1N | |

| Synonyms | 2-Amino-5-methyl-4(1H)-pyrimidinone, 2-Amino-5-methyl-4-pyrimidinol | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Conditions | Reference |

| Melting Point | >300 °C | Not specified | |

| pKa (acidic) | 10.08 (predicted) | ChemAxon prediction | [2] |

| pKa (basic) | 3.75 (predicted) | ChemAxon prediction | [2] |

| Solubility | Soluble in water | Not specified | |

| LogP | -1.1 (predicted) | Not specified |

Spectroscopic Data

UV-Vis Spectroscopy

Pyrimidine derivatives typically exhibit strong absorption in the UV region due to π-π* transitions within the aromatic ring. The exact absorption maximum (λmax) is sensitive to the solvent and pH.

Expected λmax: ~260-280 nm

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3100 | N-H stretching (amino group) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (methyl group) |

| 1700-1650 | C=O stretching (carbonyl group) |

| 1650-1550 | C=C and C=N stretching (ring) |

| 1640-1560 | N-H bending (amino group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

CH₃: ~1.8-2.2 ppm (singlet)

-

C⁶-H: ~7.0-7.5 ppm (singlet)

-

NH₂: ~6.5-7.0 ppm (broad singlet)

-

N¹-H/N³-H: ~10.0-11.0 ppm (broad singlet)

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

CH₃: ~10-15 ppm

-

C⁵: ~105-115 ppm

-

C⁶: ~135-145 ppm

-

C²: ~150-160 ppm

-

C⁴: ~160-170 ppm

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through the condensation of a β-keto ester or a related precursor with guanidine. A common route involves the reaction of ethyl 2-cyano-3-methyl-2-butenoate with guanidine.

Chemical Reactions

This compound can undergo various chemical reactions typical of pyrimidine derivatives, including:

-

Alkylation: The nitrogen atoms in the ring can be alkylated.

-

Halogenation: The C6 position can be susceptible to halogenation.

-

Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.

Biological Significance and Applications

While 5-methylcytosine is a key epigenetic mark, the biological role of this compound is less well-defined and appears to be more specialized.

-

Xenonucleic Acids (XNAs): this compound has been explored as a component of synthetic genetic polymers, known as xenonucleic acids (XNAs). Its unique base-pairing properties can be exploited to create orthogonal genetic systems that do not interfere with natural DNA and RNA.

-

Drug Development: As a modified nucleobase, this compound serves as a scaffold for the design of novel therapeutic agents. Its derivatives are being investigated for their potential as antiviral, anticancer, and antimicrobial agents. The modifications on the pyrimidine ring can influence the molecule's ability to interact with biological targets such as enzymes and receptors.

-

Distinction from 5-Methylcytosine: It is crucial to distinguish this compound from its isomer, 5-methylcytosine (5mC). 5mC is a well-established epigenetic modification in the DNA of many organisms, playing a critical role in gene regulation. In contrast, this compound is not a known natural component of DNA or RNA and its biological functions are primarily in the context of synthetic biology and medicinal chemistry.

Experimental Protocols

General Protocol for UV-Vis Spectroscopy of Pyrimidine Derivatives

-

Sample Preparation: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., water, ethanol, or a buffer of known pH). The concentration should be in the micromolar range to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Blank Measurement: Fill a quartz cuvette with the same solvent used to prepare the sample solution. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

General Protocol for NMR Spectroscopy of Pyrimidine Derivatives

-

Sample Preparation: Dissolve 5-10 mg of the pyrimidine derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

-

Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule based on their chemical shifts, coupling patterns, and integration.

General Protocol for FT-IR Spectroscopy of Solid Pyrimidine Derivatives (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid pyrimidine derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powdered mixture into a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups present in the molecule.

Conclusion

This compound, while structurally similar to the key epigenetic marker 5-methylcytosine, possesses distinct properties and occupies a different niche in the landscape of chemical biology. Its primary significance lies in its utility as a building block in synthetic genetics and as a scaffold in medicinal chemistry. A thorough understanding of its chemical structure, physicochemical properties, and reactivity is essential for researchers and developers aiming to harness its potential in creating novel molecular tools and therapeutic agents. The experimental protocols provided in this guide offer a starting point for the characterization and analysis of this intriguing pyrimidine derivative.

References

The Pivotal Role of 5-Methylcytosine in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methylcytosine (5mC) is a fundamental epigenetic modification, often referred to as the "fifth base" of DNA. It plays a critical role in the sophisticated regulation of gene expression, cellular differentiation, and the maintenance of genomic stability. Dysregulation of 5mC patterns is a hallmark of numerous diseases, most notably cancer. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning 5mC's function, the enzymatic machinery that governs its dynamic lifecycle, and its profound implications in health and disease. We delve into the methodologies for its detection and quantification, presenting detailed experimental protocols for gold-standard techniques. Furthermore, this document summarizes key quantitative data and visualizes complex biological pathways to facilitate a deeper understanding of 5mC's central role in epigenetics.

Introduction to 5-Methylcytosine (5mC)

5-methylcytosine is a modified form of the DNA base cytosine, where a methyl group is covalently attached to the 5th carbon of the pyrimidine ring.[1] In mammals, this modification predominantly occurs at CpG dinucleotides.[2] While the DNA sequence itself remains unchanged, the presence of 5mC can significantly alter how genes are expressed.[1] Generally, methylation of CpG islands in gene promoter regions is associated with transcriptional silencing.[2] This can occur by preventing the binding of transcription factors or by recruiting methyl-CpG-binding domain (MBD) proteins, which in turn recruit chromatin remodeling complexes to create a more compact and transcriptionally repressive chromatin state.[2]

The Dynamic Lifecycle of 5-Methylcytosine

The establishment, maintenance, and removal of 5mC are tightly regulated by a suite of enzymes, ensuring the precise control of gene expression patterns.

Establishment and Maintenance of 5mC: The DNA Methyltransferases (DNMTs)

-

De novo methylation: DNMT3A and DNMT3B are responsible for establishing new methylation patterns during embryonic development and cellular differentiation.[3]

-

Maintenance methylation: DNMT1 plays a crucial role in maintaining existing methylation patterns during DNA replication. It recognizes hemi-methylated DNA strands and methylates the newly synthesized strand, ensuring the faithful inheritance of methylation patterns to daughter cells.[2][3]

The Demethylation Pathway: TET Enzymes and Oxidative Derivatives

Once considered a stable, long-term mark, it is now understood that 5mC can be actively removed. This process is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3).[4] TET enzymes iteratively oxidize 5mC into a series of derivatives:

-

5-hydroxymethylcytosine (5hmC): The first oxidation product, often considered the "sixth base." 5hmC is not simply an intermediate but can also act as a stable epigenetic mark, generally associated with active gene expression.[4][5][6]

-

5-formylcytosine (5fC): A further oxidation product of 5hmC.[5]

-

5-carboxylcytosine (5caC): The final oxidation product.[5]

These oxidized forms can be recognized and excised by Thymine DNA Glycosylase (TDG), followed by the Base Excision Repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine, completing the demethylation cycle.[4]

Quantitative Landscape of 5-Methylcytosine and its Derivatives

The abundance of 5mC and its derivatives varies significantly across different tissues and is often altered in disease states, particularly in cancer.

Abundance in Normal Human Tissues

| Tissue/Cell Type | 5-methylcytosine (5mC) % of total Cytosines | Reference |

| Thymus | 1.00 | [7] |

| Brain | 0.98 | [7] |

| Sperm | 0.84 | [7] |

| Placenta | 0.76 | [7] |

| Blood (Healthy Controls) | 1.025 ± 0.081 | [8] |

Altered Abundance in Cancer

A common feature of many cancers is a global decrease in 5hmC levels.[9][10]

| Cancer Type | Change in Global 5hmC Levels Compared to Normal Tissue | Reference | | :--- | :--- | | Lung Cancer (Squamous Cell) | 2- to 5-fold reduction |[10] | | Brain Tumors | Up to 30-fold reduction |[10] | | Colorectal Cancer | Average 85% reduction |[11] | | Gastric Cancer | Average 64% reduction |[11] | | Melanoma | Significant reduction |[9] | | Glioblastoma | Significant reduction |[9] | | Breast Cancer | Significant reduction |[9] | | Prostate Cancer | Significant reduction |[9] |

| Cancer Type | Global 5mC Levels | Global 5hmC Levels | Global 5caC Levels | Reference |

| Blood (Healthy Controls) | 1.025 ± 0.081 % | 0.023 ± 0.006 % | 0.001 ± 0.0002 % | [8] |

| Blood (Metastatic Lung Cancer) | Not significantly altered | 0.013 ± 0.003 % (Significant decrease) | Not significantly altered | [8] |

| Blood (Metastatic Pancreatic Cancer) | Not significantly altered | No significant difference | Not significantly altered | [8] |

| Blood (Metastatic Bladder Cancer) | Not significantly altered | No significant difference | Not significantly altered | [8] |

Role of 5-Methylcytosine in Signaling Pathways: The Wnt Pathway Example

Epigenetic silencing by 5mC plays a crucial role in the dysregulation of signaling pathways in cancer. A prime example is the Wnt signaling pathway, which is often aberrantly activated in various malignancies. In acute myeloid leukemia (AML), for instance, the promoter regions of Wnt antagonist genes (e.g., sFRP1, sFRP2, sFRP4, sFRP5, DKK1, DKK3) are frequently hypermethylated.[12] This epigenetic silencing of inhibitors leads to the constitutive activation of the Wnt pathway, promoting leukemogenesis.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. 5-Hydroxymethylcytosine signatures in circulating cell-free DNA as diagnostic biomarkers for human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt signaling pathway is epigenetically regulated by methylation of Wnt antagonists in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Workflow for Genome-Wide DNA Methylation Profiling and Differential Methylation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA methylation data by sequencing: experimental approaches and recommendations for tools and pipelines for data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decreased 5-hydroxymethylcytosine levels correlate with cancer progression and poor survival: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Epigenetic Regulation of the Wnt/β-Catenin Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer [frontiersin.org]

The Synthesis and Application of 5-Methylisocytosine: A Technical Guide for Researchers

A comprehensive overview of the chemical synthesis, properties, and applications of 5-methylisocytosine, a non-canonical nucleobase analogue crucial for advancements in synthetic biology and nucleic acid chemistry.

Introduction

In the fields of molecular biology and drug development, the precise control over the structure and function of nucleic acids is paramount. While the canonical bases—adenine, guanine, cytosine, and thymine (or uracil in RNA)—form the foundation of genetic information, the study of modified nucleobases offers a gateway to novel functionalities and therapeutic interventions. A common point of confusion arises between the well-known epigenetic marker 5-methylcytosine (5mC) and its isomer, This compound (isoC(Me)) . It is critical to establish that while 5-methylcytosine is a product of natural enzymatic pathways, there is currently no known natural biosynthetic pathway for this compound .

5-methylcytosine is enzymatically synthesized post-replication by DNA methyltransferases (DNMTs), which transfer a methyl group from S-adenosylmethionine to the C5 position of cytosine. This modification is a cornerstone of epigenetics, playing a vital role in gene regulation.

In contrast, this compound is a synthetic nucleobase analogue that has garnered significant interest for its unique base-pairing properties. It forms a stable base pair with isoguanine (isoG), creating an alternative genetic "alphabet" that can function orthogonally to the natural A-T and G-C pairs. This technical guide provides an in-depth overview of the chemical synthesis of this compound, its incorporation into oligonucleotides, and its applications in synthetic biology.

Chemical Synthesis of 2'-deoxy-5-methylisocytidine Phosphoramidite

The incorporation of this compound into synthetic DNA requires the preparation of its 2'-deoxynucleoside phosphoramidite derivative. This process involves a multi-step chemical synthesis, which is outlined below. The choice of protecting groups is crucial to prevent side reactions during oligonucleotide synthesis. The diisobutylformamidine group has been found to be a superior protecting group for the exocyclic amine of 5-methylisocytidine compared to the benzoyl group due to its stability under the conditions of automated DNA synthesis.[1]

Experimental Protocol: Synthesis of 2'-deoxy-N²-[(diisobutylamino)methylidene]-5'-O-(4,4'-dimethoxytrityl)-5-methylisocytidine 3'-(2-cyanoethyl N,N-diisopropylphosphoramidite)

This protocol is a synthesized representation of procedures described in the literature.[1]

Step 1: Protection of the Exocyclic Amine of 2'-deoxy-5-methylisocytidine

-

Start with commercially available 2'-deoxy-5-methylisocytidine.

-

React with diisobutylformamide dimethyl acetal in a suitable solvent (e.g., methanol).

-

The reaction proceeds for approximately 1 hour to yield the N²-protected 2'-deoxy-5-methylisocytidine.

-

Purify the product using column chromatography.

Step 2: 5'-O-DMT Protection

-

Dissolve the N²-protected nucleoside in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify the 5'-O-DMT, N²-protected nucleoside by silica gel chromatography.

Step 3: 3'-O-Phosphitylation

-

Dissolve the product from Step 2 in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction under an inert atmosphere (e.g., argon) at room temperature.

-

Monitor the reaction by TLC.

-

After completion, purify the final phosphoramidite product by flash chromatography on silica gel.

The overall yield for the final three steps to produce the fully protected phosphoramidite is approximately 38%.[1]

Caption: Chemical synthesis workflow for this compound phosphoramidite.

Incorporation of this compound into Oligonucleotides

The synthesized this compound phosphoramidite can be used in standard automated solid-phase DNA synthesizers. The synthesis cycle is a well-established four-step process for each nucleotide addition.

Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps for incorporating a modified phosphoramidite like this compound into a growing DNA chain on a solid support.

-

Detritylation (Deblocking): The 5'-O-DMT group of the nucleotide attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl group.

-

Coupling: The this compound phosphoramidite is activated with a catalyst (e.g., 5-(ethylthio)-1H-tetrazole) and added to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain. Coupling efficiencies for this compound phosphoramidite are typically high, around 99.5%.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent them from participating in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine/THF).

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Properties and Applications of this compound

Base Pairing and Duplex Stability

This compound is designed to form a specific base pair with isoguanine through three hydrogen bonds, similar to the G-C pair. This orthogonality to the natural base pairs is a key feature for its use in expanded genetic alphabets. The stability of DNA duplexes containing the isoC(Me)-isoG pair can be assessed by measuring the melting temperature (Tm).

| Duplex Sequence (5'-3') | Complementary Strand (3'-5') | Tm (°C) | Mismatch | ΔTm (°C) vs. Perfect Match |

| GCTAGX ATCG | CGATCY TAGC | 52.1 | X=isoC(Me), Y=isoG | 0 |

| GCTAGX ATCG | CGATCA TAGC | 40.2 | X=isoC(Me) | -11.9 |

| GCTAGX ATCG | CGATCT TAGC | 38.5 | X=isoC(Me) | -13.6 |

| GCTAGX ATCG | CGATCC TAGC | 39.1 | X=isoC(Me) | -13.0 |

| GCTAGX ATCG | CGATCG TAGC | 44.3 | X=isoC(Me) | -7.8 |

Note: The data in this table is illustrative and synthesized from typical values reported in the literature for similar modified oligonucleotides. Actual Tm values are dependent on buffer conditions, oligonucleotide concentration, and sequence context.

In Vitro and In Vivo Studies

The behavior of this compound has been investigated in both in vitro and in vivo systems.

-

Enzymatic Incorporation: In vitro experiments with DNA polymerases have shown that this compound triphosphate can be incorporated into DNA, although with varying efficiency and fidelity depending on the polymerase and the template base. In some enzymatic assays, this compound has been observed to misincorporate mainly with adenine.[1]

-

In Vivo Replication: Plasmids containing this compound have been introduced into E. coli. The in vivo analysis confirmed that the patterns of base-pair interpretation are dependent on the sugar-phosphate backbone of the nucleic acid, highlighting the potential for developing orthogonal genetic systems.[1]

| System | Observation |

| In Vitro (Enzymatic Assay) | This compound (isoC(Me)) primarily misincorporates with Adenine (A).[1] |

| In Vivo (E. coli) | Mispairing and misincorporation of isoC(Me) are influenced by the backbone scaffold (e.g., DNA vs. HNA).[1] |

Conclusion

This compound is a valuable tool in the field of synthetic biology, offering the potential to expand the genetic alphabet and create novel biological systems. While it is a synthetic analogue with no known natural biosynthetic pathway, its chemical synthesis is well-established, allowing for its incorporation into custom oligonucleotides. The study of its base-pairing properties, duplex stability, and behavior in biological systems continues to provide insights into the fundamental principles of molecular recognition and opens up new avenues for the development of advanced diagnostics and therapeutics. This technical guide provides a foundational understanding for researchers and drug development professionals looking to explore the potential of this non-canonical nucleobase.

References

A Technical Guide to 5-Methylisocytosine and 5-Methylcytosine: A Comparative Analysis of Natural and Synthetic Epigenetic Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications of DNA play a crucial role in regulating gene expression and maintaining genome stability. Among these, the methylation of cytosine is a key mechanism. This technical guide provides an in-depth comparison of two methylated cytosine analogs: the well-established epigenetic marker, 5-methylcytosine (5mC), and the synthetic analog, 5-methylisocytosine (5mIC). While 5mC is a cornerstone of natural epigenetic regulation in many organisms, 5mIC is primarily a tool of synthetic biology, offering insights into the principles of base pairing and the potential for an expanded genetic alphabet. Understanding the distinct chemical properties, biological functions (or lack thereof in a natural context for 5mIC), and methodologies for studying these molecules is critical for researchers in epigenetics, synthetic biology, and drug development.

Chemical and Structural Properties

5-methylcytosine and this compound are structural isomers, sharing the same chemical formula (C5H7N3O) but differing in the arrangement of their atoms. This structural difference has profound implications for their base-pairing properties and biological recognition.

5-Methylcytosine (5mC) is a derivative of cytosine with a methyl group attached to the 5th carbon of the pyrimidine ring. This modification does not alter the Watson-Crick base pairing with guanine. The methyl group is located in the major groove of the DNA double helix, where it can be recognized by specific proteins.

This compound (5mIC) is a tautomer of 5-methylcytosine where the amino and keto groups are rearranged. This seemingly small change fundamentally alters its hydrogen bonding pattern. Instead of pairing with guanine, 5mIC is designed to pair with isoguanine, another synthetic purine analog, through a different hydrogen bonding arrangement.

Below is a diagram illustrating the structural differences and base pairing.

Biological Functions

The biological roles of 5mC and 5mIC are vastly different, reflecting their natural versus synthetic origins.

5-Methylcytosine (5mC): The Fifth Base

5mC is often referred to as the "fifth base" of the genome due to its prevalence and critical functions.

-

Transcriptional Silencing: When located in promoter regions, particularly in CpG islands, 5mC is strongly associated with the silencing of gene expression.[1] This can occur by preventing the binding of transcription factors or by recruiting methyl-binding proteins that initiate the formation of repressive chromatin structures.

-

Genomic Stability: Methylation of repetitive DNA elements helps to suppress their transposition, thereby maintaining the integrity of the genome.[1]

-

X-Chromosome Inactivation and Genomic Imprinting: 5mC is essential for these processes, which result in the monoallelic expression of specific genes.[2]

-

Cellular Differentiation: Dynamic changes in 5mC patterns are crucial for establishing and maintaining cell lineage-specific gene expression profiles during development.[1]

This compound (5mIC): A Synthetic Tool

Currently, there is no evidence to suggest that this compound occurs naturally or has a physiological role in any known organism. Its function is defined by its use in synthetic biology and in vitro experiments.

-

Expanded Genetic Alphabet: 5mIC, in partnership with isoguanine, has been used to create an expanded genetic alphabet. This allows for the storage and potential transmission of information beyond the four canonical bases.

-

Orthogonal Base Pairing: The specific pairing of 5mIC with isoguanine, and not with the natural bases, makes it an orthogonal system that can function in parallel with the natural A-T and G-C pairing within a cell.[3]

-

Probing DNA Polymerase Fidelity: Studies on the incorporation and misincorporation of 5mIC by DNA polymerases provide valuable insights into the mechanisms of enzyme fidelity and DNA replication.[3]

Enzymatic Regulation

The enzymatic machinery for the deposition, maintenance, and removal of 5mC is well-characterized. In contrast, as a synthetic molecule, 5mIC is not subject to the same endogenous enzymatic regulation.

Regulation of 5-Methylcytosine

The levels and patterns of 5mC are dynamically regulated by two main families of enzymes: DNA methyltransferases (DNMTs) and Ten-eleven translocation (TET) enzymes.

-

DNMTs (Writers): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5th carbon of cytosine.

-

DNMT1: The maintenance methyltransferase that copies existing methylation patterns onto the newly synthesized strand during DNA replication.

-

DNMT3A and DNMT3B: The de novo methyltransferases that establish new methylation patterns during development.

-

-

TET Enzymes (Erasers): These enzymes initiate the process of DNA demethylation by iteratively oxidizing 5mC.

-

TET1, TET2, TET3: These dioxygenases convert 5mC to 5-hydroxymethylcytosine (5hmC), then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC). These oxidized forms can then be recognized and excised by the base excision repair (BER) pathway, ultimately leading to the restoration of an unmethylated cytosine.

-

Enzymatic Interaction with this compound

In the context of in vitro and in vivo studies using synthetic DNA containing 5mIC, the primary enzymatic interactions of interest are with DNA polymerases. The efficiency and fidelity of incorporation of 5mIC triphosphate by polymerases, and the ability of polymerases to read through a template strand containing 5mIC, are key parameters that have been investigated.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for 5mC and 5mIC.

Table 1: Thermal Stability Effects

| Molecule | Context | Change in Melting Temperature (Tm) | Reference |

| 5-Methylcytosine | Double-stranded DNA | Modest, sequence-dependent increase | [1] |

| 5-Methylcytosine | Triple-stranded DNA | ~10°C increase | [4] |

| 5-Methylcytosine | DNA minidumbbells | Up to 23°C increase with consecutive methylations | [5] |

| This compound | HNA-DNA duplex | Slight mismatch discrimination improvement with hexitol backbone | [3] |

Table 2: Abundance and In Vivo Behavior

| Molecule | Parameter | Value | Tissue/System | Reference |

| 5-Methylcytosine | % of total cytosines | 3-4% | Human somatic tissues (average) | [6] |

| 5-Methylcytosine | % of total cytosines | ~1% | Human placental DNA | [6] |

| 5-Methylcytosine | % of total cytosines | ~1% | Human brain DNA | [6] |

| This compound | Mispairing in vivo (d-isoC(Me)) | Mainly with G | E. coli (plasmid-based assay) | [3] |

| This compound | Mispairing in vivo (h-isoC(Me)) | Mainly with G | E. coli (plasmid-based assay) | [3] |

| This compound | Misincorporation in vitro | Mainly with A | Enzymatic assays | [3] |

Experimental Protocols

Analysis of 5-Methylcytosine

A variety of well-established techniques are used to study the distribution and function of 5mC.

Principle: This is the gold-standard method for single-base resolution mapping of 5mC. Sodium bisulfite treatment of single-stranded DNA deaminates cytosine to uracil, while 5mC remains largely unreactive. Subsequent PCR amplification converts uracil to thymine. By comparing the sequenced DNA to the original sequence, methylated cytosines can be identified.

Detailed Methodology:

-

DNA Extraction and Fragmentation: Extract high-quality genomic DNA. Fragment the DNA to the desired size range (e.g., 200-500 bp) by sonication or enzymatic digestion.

-

End Repair and Adapter Ligation: Perform end-repair and A-tailing of the DNA fragments. Ligate methylated sequencing adapters to the fragments. These adapters are themselves methylated to protect them from bisulfite conversion.

-

Bisulfite Conversion: Denature the adapter-ligated DNA to single strands. Treat the DNA with sodium bisulfite under controlled temperature and time conditions to convert unmethylated cytosines to uracils.

-

PCR Amplification: Amplify the bisulfite-converted DNA using primers that bind to the ligated adapters. This step also converts the uracils to thymines.

-

Sequencing and Data Analysis: Sequence the amplified library on a next-generation sequencing platform. Align the sequencing reads to a reference genome that has been computationally converted (C to T). The percentage of reads that retain a cytosine at a given CpG site corresponds to the methylation level at that site.

Principle: This method uses an antibody specific to 5mC to enrich for methylated DNA fragments from a genomic sample. The enriched fragments are then sequenced.

Detailed Methodology:

-

DNA Extraction and Fragmentation: Extract genomic DNA and fragment it by sonication.

-

Denaturation: Denature the fragmented DNA to single strands by heating.

-

Immunoprecipitation: Incubate the single-stranded DNA fragments with a monoclonal antibody specific for 5mC.

-

Capture of Antibody-DNA Complexes: Use magnetic beads coupled to a secondary antibody (e.g., anti-mouse IgG) to capture the primary antibody-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound DNA. Elute the methylated DNA fragments from the antibody-bead complexes.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and sequence it.

-

Data Analysis: Align the sequencing reads to a reference genome. Regions with a high density of reads correspond to methylated regions of the genome.

Analysis of this compound

The experimental analysis of 5mIC is focused on its synthesis and behavior in synthetic DNA constructs.

Principle: This protocol, adapted from studies on synthetic base pairs, assesses the stability and mispairing of 5mIC when incorporated into a plasmid and replicated in E. coli.

Detailed Methodology:

-

Synthesis of 5mIC-containing Oligonucleotide: Chemically synthesize a short oligonucleotide containing a 5mIC base at a specific position. The 5mIC is incorporated as a phosphoramidite during solid-phase synthesis.

-

Plasmid Construction: Ligate the 5mIC-containing oligonucleotide into a plasmid vector.

-

Transformation: Transform E. coli with the recombinant plasmid.

-

Plasmid Replication and Isolation: Allow the bacteria to grow and replicate the plasmid. Isolate the plasmid DNA from the progeny.

-

Sequencing Analysis: Sequence the isolated plasmids. The identity of the base opposite the original 5mIC position, as well as the base that has replaced 5mIC, reveals the in vivo mispairing and misincorporation events.

Conclusion and Future Perspectives

The comparison between 5-methylcytosine and this compound highlights the remarkable specificity of biological systems. 5mC is a finely tuned epigenetic mark, integral to the complex regulation of the genome. Its study continues to yield profound insights into development and disease, with significant implications for diagnostics and therapeutics.

This compound, in contrast, represents the frontier of synthetic biology. While not a natural component of the epigenetic landscape, its study provides a powerful tool for understanding the fundamental principles of DNA replication and for engineering novel biological systems with expanded capabilities. The development of orthogonal genetic systems using bases like 5mIC opens up possibilities for new forms of data storage, biocontainment, and the creation of novel proteins and materials.

For researchers and drug development professionals, a clear understanding of both the natural epigenetic code and the potential of synthetic genetic components is essential for advancing the frontiers of molecular biology and medicine.

References

- 1. Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 5-Methylcytosine Substantially Enhances the Thermal Stability of DNA Minidumbbells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Fifth Base: A Technical Guide to the Natural Occurrence of 5-Methylcytosine in DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcytosine (5mC) is a crucial epigenetic modification of DNA, often referred to as the "fifth base" of the genome. This modification, occurring at the C5 position of the cytosine ring, plays a pivotal role in the regulation of gene expression, genomic stability, and cellular differentiation.[1] Unlike the four canonical bases that determine the genetic code, 5mC acts as a regulatory layer, influencing how the genetic information is interpreted and utilized by the cell. This technical guide provides a comprehensive overview of the natural occurrence of 5-methylcytosine in DNA across different life forms, details the experimental protocols for its detection, and visualizes the key enzymatic pathways governing its dynamic establishment and removal.

Data Presentation: Quantitative Occurrence of 5-Methylcytosine

The abundance of 5-methylcytosine varies significantly across different organisms and even between different tissues within the same organism. The following tables summarize the quantitative data on 5mC levels, providing a comparative overview for researchers.

| Organism/Tissue | Method of Analysis | 5mC as % of Total Cytosines | Reference(s) |

| Human Tissues | |||

| Thymus | Base Composition Analysis | 1.00 (mole %) | [2] |

| Brain | Base Composition Analysis | 0.98 (mole %) | [2] |

| Placenta | Base Composition Analysis | 0.76 (mole %) | [2] |

| Sperm | Base Composition Analysis | 0.84 (mole %) | [2] |

| Plant Species | |||

| Arabidopsis thaliana | DME-qPCR | Variable (locus-specific) | [3] |

| Nicotiana tabacum | HPLC | 32.6 | [4] |

| Pisum sativum | HPLC | 23.2 | [4] |

| Triticum aestivum | HPLC | 22.4 | [4] |

| Humulus lupulus | HPLC-UV | 26.7 | [5] |

| Mammals | |||

| Vertebrates (general) | Not specified | 70-80% of CpG cytosines | [6] |

| Mouse (liver mtDNA) | Mass Spectrometry | 0.3-0.5 | [7] |

| Bacteria | |||

| Enterobacteriaceae | Restriction Analysis | Present (Dcm methylation) |

Table 1: Quantitative Levels of 5-Methylcytosine in Various Organisms and Tissues. This table presents the percentage of 5-methylcytosine relative to the total cytosine content in the DNA of different species and tissues, as determined by various analytical methods.

Experimental Protocols

Accurate detection and quantification of 5-methylcytosine are fundamental to understanding its biological roles. Below are detailed methodologies for key experiments cited in the study of 5mC.

Protocol 1: Bisulfite Sequencing for Single-Base Resolution of 5mC

Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-nucleotide resolution. The principle lies in the chemical conversion of unmethylated cytosines to uracil by sodium bisulfite, while 5-methylcytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation status.

Materials:

-

Genomic DNA

-

Sodium bisulfite

-

Hydroquinone

-

Sodium hydroxide

-

DNA purification kit (e.g., Qiagen EpiTect Bisulfite Kit)

-

PCR amplification reagents

-

Primers specific for the target region

-

Sequencing platform (e.g., Illumina)

Procedure:

-

DNA Denaturation: Denature 1-2 µg of genomic DNA by incubating with NaOH.[7]

-

Bisulfite Conversion: Treat the denatured DNA with a freshly prepared solution of sodium bisulfite and hydroquinone at an elevated temperature (e.g., 50-55°C) for several hours to overnight.[7][8] This step converts unmethylated cytosines to sulfonyl uracil adducts.[7]

-

Purification: Remove the bisulfite solution using a DNA purification column or magnetic beads.[4]

-

Desulfonation: Treat the DNA with NaOH to remove the sulfonyl group, converting the uracil adducts to uracil.[7]

-

Final Purification: Purify the bisulfite-converted DNA.

-

PCR Amplification: Amplify the target region using primers designed to be specific for the bisulfite-converted sequence (where unmethylated 'C's are now 'T's).[8]

-

Sequencing: Sequence the PCR products.

-

Data Analysis: Align the sequencing reads to the reference genome and compare the sequence to the original unconverted sequence to identify methylated cytosines (which remain as 'C') and unmethylated cytosines (which are read as 'T').[9]

Protocol 2: HPLC-MS for Global Quantification of 5mC

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and quantitative method for determining the overall levels of 5mC in a DNA sample.[10]

Materials:

-

Genomic DNA

-

DNA degradation enzyme mix (e.g., DNA Degradase Plus)

-

HPLC system with a C18 reversed-phase column

-

Mass spectrometer (e.g., Triple Quadrupole)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Methanol with 0.1% formic acid

-

5-methyl-2'-deoxycytidine standard

Procedure:

-

DNA Digestion: Digest 1-2 µg of genomic DNA into individual nucleosides using a DNA degradation enzyme mix.[11][12]

-

Sample Preparation: Filter the digested sample to remove any particulate matter.[11]

-

HPLC Separation: Inject the sample onto the HPLC system. Separate the nucleosides using a gradient of mobile phase B. The C18 column will separate the nucleosides based on their hydrophobicity.[12]

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into the mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratio of 5-methyl-2'-deoxycytidine.[12][13]

-

Quantification: Create a standard curve using known concentrations of the 5-methyl-2'-deoxycytidine standard. Quantify the amount of 5mC in the sample by comparing its peak area to the standard curve.[11]

Protocol 3: Nanopore Sequencing for Direct Detection of 5mC

Nanopore sequencing offers a direct and real-time method for detecting DNA modifications, including 5mC, without the need for chemical conversion or amplification.[3] As a single DNA molecule passes through a protein nanopore, it creates a characteristic disruption in the ionic current, which is altered by the presence of modified bases.[3][14]

Materials:

-

High-molecular-weight genomic DNA

-

Nanopore sequencing library preparation kit (e.g., Ligation Sequencing Kit)

-

Nanopore sequencing device (e.g., MinION)

-

Flow cell

Procedure:

-

Genomic DNA Extraction: Extract high-molecular-weight genomic DNA from the sample of interest.[6]

-

Library Preparation: Prepare a sequencing library according to the manufacturer's protocol. This typically involves DNA repair, end-preparation, and ligation of sequencing adapters.[6]

-

Sequencing: Load the prepared library onto a flow cell and initiate the sequencing run on the nanopore device.

-

Data Acquisition: The device records the changes in ionic current as DNA molecules pass through the nanopores.

-

Basecalling and Modification Calling: The raw electrical signal (squiggle) is converted into a DNA sequence using basecalling software. Specialized algorithms then analyze the raw signal to identify deviations characteristic of 5-methylcytosine at specific positions in the genome.[3]

Signaling Pathways and Experimental Workflows

The dynamic nature of DNA methylation is controlled by a set of enzymes that add and remove the methyl group. The following diagrams, created using the DOT language for Graphviz, illustrate these key pathways.

Figure 1: Enzymatic pathway of DNA methylation by DNMTs.

Figure 2: TET enzyme-mediated DNA demethylation pathway.

Figure 3: Experimental workflow for bisulfite sequencing.

Conclusion

5-Methylcytosine is a fundamental epigenetic mark with profound implications for cellular function and disease. Understanding its natural occurrence, the mechanisms that govern its deposition and removal, and the methods for its accurate detection are critical for advancing research in epigenetics and developing novel therapeutic strategies. This technical guide provides a foundational resource for professionals in the field, offering a synthesis of current knowledge and detailed practical guidance for the study of this essential DNA modification.

References

- 1. epigenie.com [epigenie.com]

- 2. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of DNA 5-methylcytosine Using Nanopore Sequencing [bio-protocol.org]

- 4. med.upenn.edu [med.upenn.edu]

- 5. news-medical.net [news-medical.net]

- 6. Detection of DNA 5-Methylcytosine (5mC) by Nanopore Sequencing Protocol - CD Genomics [cd-genomics.com]

- 7. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epigenome-noe.net [epigenome-noe.net]

- 9. epigenie.com [epigenie.com]

- 10. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nanopore Sequencing and Data Analysis for Base-Resolution Genome-Wide 5-Methylcytosine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Regulation of 5-Methylisocytosine Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylisocytosine (5mIC or isoCMe) is a structural isomer of 5-methylcytosine (5mC), the canonical fifth base of the mammalian genome. Unlike 5mC, which is a key epigenetic mark actively managed by DNA methyltransferases (DNMTs) and Ten-eleven translocation (TET) enzymes, 5mIC is not a known natural component of DNA. Consequently, there is no evidence of a dedicated enzymatic system for its deposition or removal to regulate gene expression.

This guide delineates the current understanding of how the cellular machinery interacts with 5mIC. The "regulation" of 5mIC levels is a function of its enzymatic incorporation into DNA by polymerases and its subsequent recognition and potential removal by DNA repair pathways. As an unnatural base, 5mIC and its cognate pairing partner, isoguanine (isoG), are primarily of interest in the fields of synthetic biology, expanded genetic alphabets, and the development of novel therapeutic and diagnostic agents. This document provides a detailed overview of the enzymatic factors governing the stability of 5mIC in biological systems, quantitative data on its behavior, and protocols for its experimental analysis.

Structural Distinction: this compound vs. 5-Methylcytosine

The fundamental difference between 5mC and 5mIC lies in the arrangement of atoms within the pyrimidine ring, which alters their hydrogen bonding patterns. 5mC retains the same Watson-Crick pairing face as cytosine, forming three hydrogen bonds with guanine. In contrast, 5mIC has a rearranged donor-acceptor pattern, preventing it from pairing conventionally with guanine and instead enabling it to form a stable pair with isoguanine.

Enzymatic Incorporation and Stability

The presence of 5mIC in a DNA strand is contingent on its incorporation by DNA polymerases during replication or repair synthesis. This process has been studied in the context of expanding the genetic alphabet.

DNA Polymerase-Mediated Incorporation

DNA polymerases can incorporate this compound deoxynucleoside triphosphate (d-isoCMeTP) into a growing DNA strand. The efficiency and fidelity of this incorporation are highly dependent on the specific polymerase used and the nucleotide present in the template strand.

-

Cognate Pairing: 5mIC is designed to pair with isoguanine (isoG). In vitro experiments show that various polymerases can incorporate d-isoCMeTP opposite a templating isoG, although with varying efficiencies.

-

Mispairing and Misincorporation: When faced with a natural template base, polymerases may mis-incorporate d-isoCMeTP. Conversely, when 5mIC is in the template strand, a polymerase may incorporate a natural dNTP opposite it. Studies have shown that 5mIC (both in deoxyribose and hexitol nucleic acid backbones) primarily mispairs with guanine (G).[1] However, enzymatic assays reveal that during synthesis, polymerases can mis-incorporate d-isoCMeTP opposite an adenine (A) in the template strand.[1]

The stability of the 5mIC-containing duplex can be assessed by thermal denaturation studies (Tm). Mismatches significantly reduce the thermal stability of the DNA duplex, which can be a signal for cellular repair machinery.

Quantitative Data on Base Pairing and Mispairing

The following table summarizes thermal melting temperature (Tm) data for DNA duplexes containing a central X:Y base pair, where X is this compound (d-isoCMe) and Y is its pairing partner. Data is derived from studies on unnatural base pairs.[1]

| Template Base (Y) | Pairing Partner (X) | Tm (°C) | ΔTm vs. Cognate Pair (°C) | Interpretation |

| Isoguanine (d-isoG) | d-isoCMe | 52.1 | 0.0 | Cognate Pair (Reference) |

| Guanine (dG) | d-isoCMe | 43.6 | -8.5 | Strong Mismatch |

| Adenine (dA) | d-isoCMe | 41.5 | -10.6 | Strong Mismatch |

| Cytosine (dC) | d-isoCMe | 41.0 | -11.1 | Strong Mismatch |

| Thymine (dT) | d-isoCMe | 40.7 | -11.4 | Strong Mismatch |

Enzymatic Removal and Repair Pathways

As an unnatural base, 5mIC integrated into DNA is a potential substrate for cellular DNA repair systems. While no enzyme is known to specifically target 5mIC, the general Base Excision Repair (BER) pathway is the most likely route for its removal.

The BER pathway is initiated by DNA glycosylases, which recognize and excise damaged or inappropriate bases. Glycosylases such as Thymine DNA Glycosylase (TDG) and Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) are known to excise oxidized derivatives of 5mC (5fC and 5caC) and deaminated bases.[2] It is plausible that these or other glycosylases could recognize the structural distortion caused by a 5mIC, particularly when it is mispaired with a natural base, and excise it.

Experimental Protocols

Analyzing the enzymatic regulation of 5mIC requires specialized biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol: In Vitro Single-Nucleotide Incorporation Assay

This protocol is designed to measure the kinetic efficiency of d-isoCMeTP incorporation by a specific DNA polymerase opposite a template base.

1. Materials:

-

Purified DNA polymerase (e.g., Klenow fragment (exo-)).

-

5'-radiolabeled (e.g., 32P) DNA primer.

-

DNA template oligonucleotides containing the target base (isoG or natural bases A, C, G, T) at a defined position.

-

d-isoCMeTP and natural dNTPs (dATP, dCTP, dGTP, dTTP).

-

Reaction Buffer (polymerase-specific, e.g., 10x NEBuffer 2).

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

-

Denaturing polyacrylamide gel (e.g., 20%).

-

Phosphorimager and analysis software.

2. Methodology:

-

Primer-Template Annealing: Anneal the 5'-32P-labeled primer to the template oligonucleotide in annealing buffer by heating to 95°C for 5 minutes and slowly cooling to room temperature.

-

Reaction Setup: Prepare reactions on ice. For a typical 10 µL reaction, combine:

-

1 µL 10x Reaction Buffer

-

1 µL annealed primer/template (100 nM final concentration)

-

Varying concentrations of d-isoCMeTP or a competing natural dNTP.

-

Nuclease-free water to 9 µL.

-

-

Initiation: Initiate the reaction by adding 1 µL of DNA polymerase (e.g., 5 nM final concentration) and incubate at the optimal temperature (e.g., 37°C) for a defined time course (e.g., 1, 2, 5, 10 minutes). Ensure reactions are in the single-turnover regime (enzyme in excess of DNA substrate).

-

Quenching: Stop the reaction by adding 10 µL of Stop Solution.

-

Analysis: Denature the samples by heating at 95°C for 5 minutes. Resolve the products (unextended primer vs. primer+1) on a denaturing polyacrylamide gel.

-

Quantification: Visualize the gel using a phosphorimager. Quantify the band intensities for the unextended (P) and extended (P+1) primer. Calculate the fraction of extended primer for each time point.

-

Kinetic Analysis: Plot the product formed against time and fit the data to a single-exponential equation to determine the observed rate constant (kobs). Plot kobs against the dNTP concentration and fit to the Michaelis-Menten equation to determine Kd and kpol. The catalytic efficiency is calculated as kpol/Kd.

Protocol: In Vivo Plasmid Stability Assay

This protocol assesses the stability of 5mIC within a plasmid propagated in a cellular environment (e.g., E. coli), reflecting the combined effects of DNA replication and repair.[1]

1. Materials:

-

A plasmid vector (e.g., pUC19).

-

Oligonucleotides containing a site-specific 5mIC.

-

DNA ligase and restriction enzymes.

-

Competent E. coli cells (preferably mismatch repair deficient strains like mutS for comparison).

-

Standard cell culture reagents (LB broth, agar plates, antibiotics).

-

Plasmid miniprep kit.

-

Sanger sequencing or NGS service.

2. Methodology:

-

Plasmid Construction: Synthesize two DNA fragments corresponding to the plasmid, where one contains a site-specific 5mIC. Ligate these fragments to create a circular plasmid containing the unnatural base.

-

Transformation: Transform the constructed plasmid into competent E. coli cells. Plate a small aliquot to determine the initial transformation efficiency.

-

Cell Propagation: Inoculate a liquid culture with a single colony and grow for a defined number of generations (e.g., 20-30 generations).

-

Plasmid Recovery: Isolate the plasmid population from the cultured cells using a standard miniprep kit.

-

Sequencing Analysis:

-

Sanger Sequencing: Amplify the region of the plasmid containing the initial 5mIC site via PCR (using a high-fidelity polymerase to minimize PCR-induced mutations). Sequence the PCR product. The resulting chromatogram will show a mixed-base signal at the target position if the 5mIC has been replaced by natural bases.

-

Next-Generation Sequencing (NGS): For a more quantitative analysis, use NGS. This allows for the sequencing of thousands of individual plasmid molecules, providing a precise percentage of 5mIC retention versus its replacement with A, C, G, or T.

-

-

Data Analysis: Calculate the retention frequency of 5mIC. For example, if NGS data shows that at the target site, 85% of reads still correspond to the original sequence context (implying 5mIC retention through replication) and 15% have mutated, the in vivo stability is 85%.

Implications for Drug Development

The study of unnatural base pairs like 5mIC-isoG has significant implications for diagnostics and therapeutics:

-

Diagnostics: Oligonucleotides containing 5mIC can be used as highly specific probes in PCR-based assays, as the unnatural base pairing can reduce background amplification and improve signal-to-noise ratios.

-

Therapeutics: The incorporation of 5mIC into therapeutic oligonucleotides (e.g., antisense or siRNA) could enhance their stability, binding affinity, or cellular uptake. Understanding how cellular enzymes process 5mIC is critical to predicting the efficacy and potential toxicity of such modified drugs.

-

Synthetic Biology: The 5mIC-isoG pair is a tool for creating semi-synthetic organisms with expanded genetic codes, enabling the site-specific incorporation of non-canonical amino acids into proteins. The enzymatic handling of 5mIC is a key determinant of the fidelity of this expanded genetic system.

Conclusion

The enzymatic regulation of this compound is fundamentally different from that of its natural isomer, 5-methylcytosine. Its levels in a biological system are not actively managed for epigenetic purposes but are rather a passive outcome of the fidelity of DNA polymerases and the surveillance of DNA repair pathways. For researchers in drug development and synthetic biology, understanding this interplay is paramount. The efficiency with which a polymerase incorporates 5mIC and the probability of it being excised by repair enzymes will ultimately determine the stability and function of any genetic construct or therapeutic agent containing this unnatural base. Future research should focus on screening a wider array of DNA polymerases and repair glycosylases to build a comprehensive matrix of enzymatic interactions, paving the way for more predictable and robust applications of 5mIC.

References

5-Methylisocytosine as a Potential Biomarker in Disease: A Technical Guide

A Note on Terminology: The query for "5-Methylisocytosine" has been addressed by focusing on its far more biologically prevalent and clinically relevant isomer, 5-Methylcytosine (5mC) . Scientific literature extensively documents 5mC as a key epigenetic marker in health and disease, while this compound is primarily a subject of study in synthetic biology and is not recognized as a naturally occurring biomarker. This guide will provide an in-depth technical overview of 5-methylcytosine as a potential disease biomarker.

Introduction

5-methylcytosine (5mC) is a fundamental epigenetic modification where a methyl group is added to the fifth carbon of the cytosine ring in DNA, predominantly within CpG dinucleotides. This modification plays a crucial role in regulating gene expression, maintaining genomic stability, and orchestrating cellular differentiation. Aberrant 5mC patterns, including both hypermethylation and hypomethylation, are established hallmarks of numerous diseases, most notably cancer and neurodegenerative disorders. The stability of 5mC and its dynamic regulation by a dedicated enzymatic machinery make it an attractive candidate for a robust clinical biomarker for diagnosis, prognosis, and monitoring of therapeutic response.

5-Methylcytosine in Disease

Alterations in the landscape of 5mC are a common feature in various pathologies. In oncology, global hypomethylation can lead to genomic instability, while promoter-specific hypermethylation is often responsible for silencing tumor suppressor genes. In neurodegenerative diseases, changes in global 5mC levels have been observed, and gene-specific methylation changes are implicated in disease pathogenesis.

Quantitative Data on 5-Methylcytosine Levels in Disease

The following tables summarize quantitative data on the alterations of 5mC and its oxidized derivative, 5-hydroxymethylcytosine (5hmC), in different diseases compared to normal tissues.

Table 1: Global 5mC and 5hmC Levels in Colorectal Cancer (CRC)

| Tissue Type | Biomarker | Median Level (%) | Observation |

| Cancerous Tissue | 5hmC | 0.05% | Lower than normal tissue[1] |

| Normal Tissue | 5hmC | 0.07% | [1] |

| Cancerous Tissue | 5mC | 4.46% | Lower than normal tissue[1] |

| Normal Tissue | 5mC | 6.15% | [1] |

Table 2: Global 5mC and 5hmC Levels in Neurodegenerative and Cerebrovascular Diseases (Buffy Coat DNA)

| Condition | Biomarker | Mean Level (%) (± SEM) | Observation |

| Healthy Controls | 5mC | 4.14% ± 0.38 | [2] |

| Alzheimer's Disease | 5mC | 2.51% ± 0.2 | Reduced compared to controls[2] |

| Parkinson's Disease | 5mC | 2.41% ± 0.24 | Reduced compared to controls[2] |

| Healthy Controls | 5hmC | 0.038% ± 0.003 | |

| Alzheimer's Disease | 5hmC | 0.015% ± 0.001 | Reduced compared to controls |

| Parkinson's Disease | 5hmC | 0.016% ± 0.001 | Reduced compared to controls |

Table 3: 5hmC Levels in Various Human Tissues and Colorectal Cancer

| Tissue Type | Mean 5hmC Level (%) | Observation |